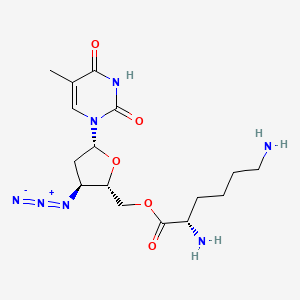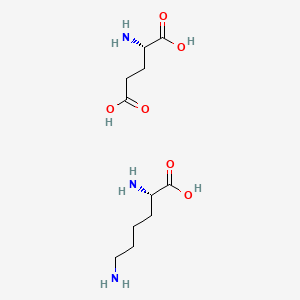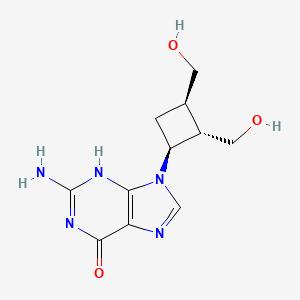
洛布卡韦
描述
Synthesis Analysis
The synthesis of Lobucavir is described in a paper titled "A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194" . Unfortunately, the detailed synthesis process is not available in the search results.Molecular Structure Analysis
Lobucavir has a molecular formula of C11H15N5O3 . The InChIKey is GWFOVSGRNGAGDL-FSDSQADBSA-N . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis
Lobucavir has a molar mass of 265.273 g·mol−1 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.科学研究应用
慢性 HBV 感染中的抗病毒疗效
洛布卡韦是一种环丁基鸟苷核苷类似物,在土拨鼠慢性乙型肝炎病毒 (HBV) 感染模型中显示出显着的抗病毒疗效。每天口服洛布卡韦可有效降低慢性感染土拨鼠的 WHV 病毒血症,表明其在人类中治疗 HBV 的潜力。该研究强调了该药物抑制病毒血症的能力,并确定了最小有效剂量,这突出了其在 HBV 管理中临床应用的潜力 (Genovesi et al., 2000).
酶促氨基酰化以合成前药
关于洛布卡韦前药合成的研究揭示了使用酶促反应将洛布卡韦与缬氨酸区域选择性偶联。这一过程对于开发洛布卡韦前药至关重要,展示了该药物的多功能性以及增强其药代动力学性质以获得更好治疗效果的创新方法。该研究表明,通过化学修饰有可能创造出更有效的基于洛布卡韦的治疗方法 (Hanson et al., 2000).
区域吸收研究
对洛布卡韦区域吸收的研究提供了对其药代动力学的见解,特别是它在肠道的不同部分吸收的方式不同。这项研究对于了解最佳给药途径和提高药物的生物利用度至关重要,目的是最大限度地提高其治疗效果,同时最大限度地减少潜在的全身暴露和副作用。此类研究为制定剂量策略提供了信息,该策略可以改善患者在治疗病毒感染中的预后 (Yang et al., 2006).
小鼠的增殖变化
关于洛布卡韦诱导小鼠增殖变化的研究有助于了解该药物的长期安全性概况。通过检查肿瘤病变并将其与其他核苷类似物进行比较,科学家可以评估洛布卡韦的致癌潜力,这对于评估其临床使用的风险和收益至关重要。该研究强调了在抗病毒药物开发中进行全面安全性评估的重要性 (Woicke et al., 2007).
作用机制
Target of Action
Lobucavir is an antiviral drug that shows broad-spectrum activity against various viruses, including herpesviruses, hepatitis B and other hepadnaviruses, HIV/AIDS, and cytomegalovirus . The primary target of Lobucavir is the viral DNA polymerase , an enzyme that plays a crucial role in the replication of the viral genome .
Mode of Action
Lobucavir is a guanine analog that interferes with the function of viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . In hepatitis B studies, Lobucavir has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, Lobucavir is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . Its mechanism of action has been found to be similar in use against human cytomegalovirus .
Biochemical Pathways
The biochemical pathways affected by Lobucavir primarily involve the replication of the viral genome. By inhibiting the function of viral DNA polymerase, Lobucavir disrupts the synthesis of new viral DNA, thereby preventing the replication of the virus .
Result of Action
The primary molecular effect of Lobucavir’s action is the inhibition of viral DNA polymerase, which leads to the disruption of viral DNA synthesis and, consequently, viral replication . On a cellular level, this results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.
Action Environment
The efficacy and stability of Lobucavir, like many other antiviral drugs, can be influenced by various environmental factors . These may include the presence of other medications, the patient’s immune status, and the specific strain of the virus.
生化分析
Biochemical Properties
Lobucavir plays a significant role in biochemical reactions by interfering with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . Lobucavir interacts with viral DNA polymerase, inhibiting viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator . This interaction causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .
Cellular Effects
Lobucavir has been shown to exhibit antiviral activity against various viruses by inhibiting viral DNA polymerase . In hepatitis B studies, Lobucavir inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization . These actions disrupt viral replication and reduce viral load in infected cells. Additionally, Lobucavir’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed, although specific details on these effects are limited .
Molecular Mechanism
At the molecular level, Lobucavir exerts its effects by interfering with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . Lobucavir acts as a non-obligate chain terminator of the viral polymerase, causing a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . This mechanism of action is similar in its use against human cytomegalovirus .
Temporal Effects in Laboratory Settings
In laboratory settings, Lobucavir has demonstrated stability and effectiveness over time. Long-term studies in mice identified Lobucavir-induced carcinogenesis, leading to the drug’s discontinuation in clinical trials in 1999 . Commonly reported effects in early clinical trials included headache, fatigue, diarrhea, abdominal pain, and flu-like symptoms . These findings highlight the importance of monitoring the long-term effects of Lobucavir on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Studies on the regional absorption of Lobucavir in rabbit intestines have shown that its absorption varies across different segments of the intestine . The dose range where absorption starts to decrease was predicted using a compartmental absorption and transit model, with Lobucavir exhibiting this phenomenon at a lower dose compared to ganciclovir . These findings suggest that the effects of Lobucavir vary with different dosages, and high doses may lead to toxic or adverse effects.
Metabolic Pathways
Lobucavir is metabolized within infected cells via intracellular enzymes that phosphorylate it into its triphosphate form . This phosphorylation is essential for Lobucavir to demonstrate its antiviral activity by inhibiting viral DNA polymerase . The metabolic pathways involved in Lobucavir’s activation and its interactions with enzymes and cofactors are crucial for its effectiveness against viral infections.
Transport and Distribution
Lobucavir’s bioavailability is 30-40% of the original oral dose, and its half-life is approximately 10 hours . It is transported and distributed within cells and tissues, where it must be phosphorylated into its active triphosphate form . The transporters and binding proteins involved in Lobucavir’s distribution and localization within cells are essential for its antiviral activity.
Subcellular Localization
Lobucavir must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This phosphorylation likely occurs in the cytoplasm, where Lobucavir interacts with viral DNA polymerase . The subcellular localization of Lobucavir and its activity within specific compartments or organelles are critical for its effectiveness against viral infections.
属性
IUPAC Name |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFOVSGRNGAGDL-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155063 | |
| Record name | Lobucavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127759-89-1, 126062-18-8 | |
| Record name | Lobucavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobucavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobucavir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobucavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lobucavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBUCAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



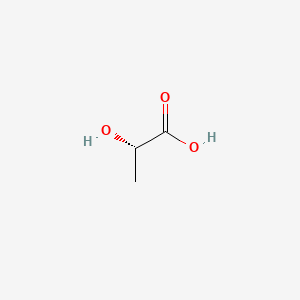

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
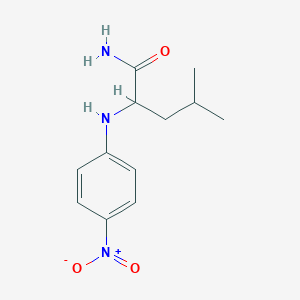
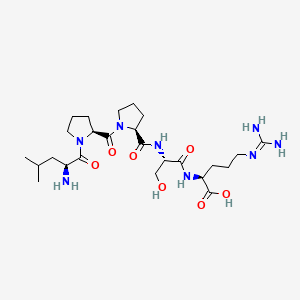
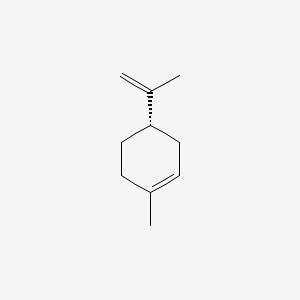

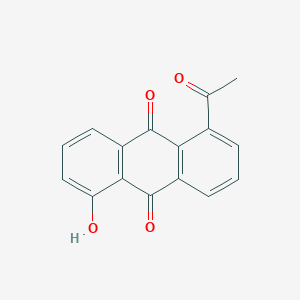
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)
